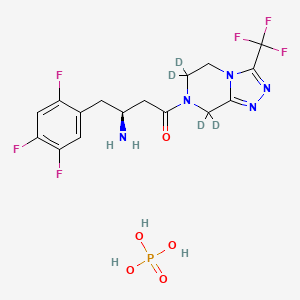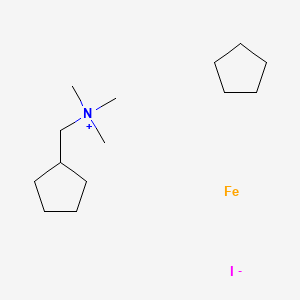
Cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ferrocenylmethyl)trimethylammonium iodide is an organometallic compound with the molecular formula C14H20FeIN. It is a derivative of ferrocene, where a ferrocenyl group is attached to a trimethylammonium iodide moiety. This compound is known for its unique electrochemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ferrocenylmethyl)trimethylammonium iodide can be synthesized through a reaction between ferrocenylmethyl chloride and trimethylamine in the presence of an iodide source. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of (ferrocenylmethyl)trimethylammonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and purified using industrial-scale recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Ferrocenylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocinium ion.
Reduction: The ferrocinium ion can be reduced back to ferrocene.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of the ferrocinium ion.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of substituted ferrocenylmethyl derivatives.
Applications De Recherche Scientifique
(Ferrocenylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species (ROS).
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of sensors and electronic devices due to its electrochemical properties.
Mécanisme D'action
The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electrochemical applications. In biological systems, the compound can generate ROS, leading to oxidative stress in cells. This property is being explored for its potential in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Ferrocenylmethyl)dimethylamine
- (Ferrocenylmethyl)trimethylammonium bromide
- (Ferrocenylmethyl)trimethylammonium chloride
Uniqueness
(Ferrocenylmethyl)trimethylammonium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity. Compared to its bromide and chloride counterparts, the iodide version may exhibit different electrochemical behaviors and biological activities.
Propriétés
Formule moléculaire |
C14H30FeIN |
|---|---|
Poids moléculaire |
395.14 g/mol |
Nom IUPAC |
cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide |
InChI |
InChI=1S/C9H20N.C5H10.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h9H,4-8H2,1-3H3;1-5H2;;1H/q+1;;;/p-1 |
Clé InChI |
GVSOEKDFOLEPFH-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


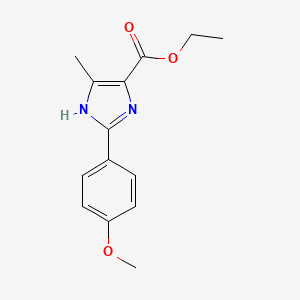
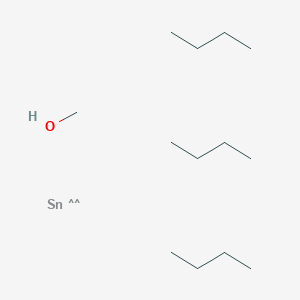
![2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12446531.png)

![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
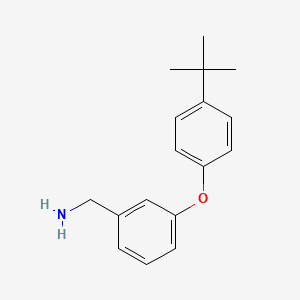
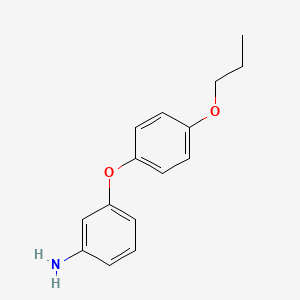
![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
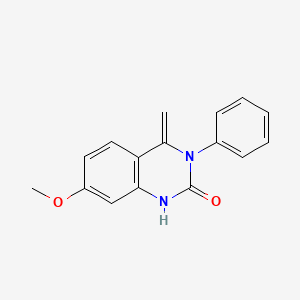
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
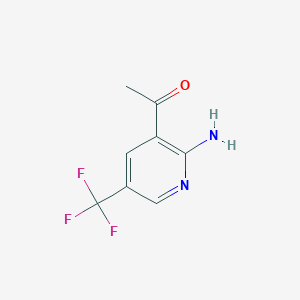
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
